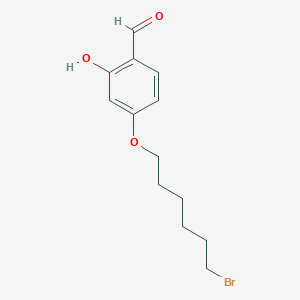

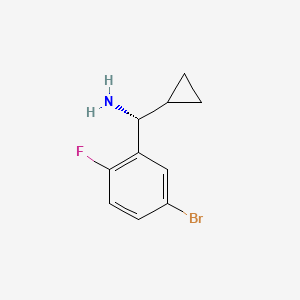

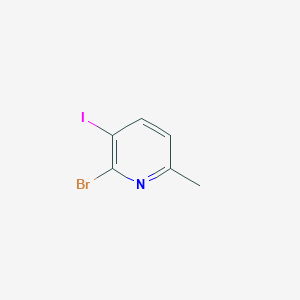

![molecular formula C19H24ClNO B6590903 4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride CAS No. 1219971-96-6](/img/structure/B6590903.png)

4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, 4-piperidones can be synthesized through the conjugate reduction of dihydropyridones .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s a key scaffold in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .Chemical Reactions Analysis

Piperidine derivatives have been involved in various chemical reactions. For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been discovered as a new class of tubulin inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely. For instance, piperidine is a planar molecule that follows Huckel’s criteria for aromaticity .Applications De Recherche Scientifique

Chemistry and Analytical Methods

Chemistry, Pharmacokinetics, and Analytical Methods of Bilastine : Bilastine, a new-generation antihistamine, showcases the significance of piperidine derivatives in developing drugs with potent binding affinity and longer duration of action. This review focuses on the chemical properties, analytical, and bioanalytical methods used for estimation of Bilastine from different matrices, emphasizing the need for novel, economical analytical methodologies for routine quality control analysis and bioequivalence studies (Sharma et al., 2021).

Synthesis and Evaluation of Ligands

Synthesis and Evaluation of Ligands for D2-like Receptors : The research demonstrates the role of arylalkyl substituents, akin to those in the structure of the compound of interest, in improving the potency and selectivity of synthesized agents at D2-like receptors. This work elucidates the contributions of pharmacophoric groups to the selectivity and potency, indicating the potential for designing targeted therapies (Sikazwe et al., 2009).

DNA Interaction Studies

DNA Minor Groove Binder Hoechst 33258 and its Analogues : The review highlights the binding affinity of Hoechst 33258, a piperazine derivative, to the minor groove of DNA, emphasizing its utility in fluorescence microscopy and potential as a starting point for drug design. This showcases the application of piperidine and piperazine derivatives in the development of diagnostic tools and therapeutic agents (Issar & Kakkar, 2013).

Synthetic Routes

Graphical Synthetic Routes of Vandetanib : The review of synthetic routes for Vandetanib, which involves piperidine derivatives, underscores the importance of optimizing synthetic pathways for industrial production, demonstrating the role of chemical synthesis in pharmaceutical manufacturing (Mi, 2015).

Piperidine Derivatives in Therapeutic Use

Piperazine Derivatives for Therapeutic Use : A patent review explores the significance of piperazine, a structurally related moiety, in designing drugs with various therapeutic uses. The review suggests that modification of the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules, indicating the versatility of piperidine and piperazine scaffolds in drug development (Rathi et al., 2016).

Mécanisme D'action

Target of Action

Similar piperidine derivatives have been found to modulate the trace amine-associated receptor 1 (taar1) . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in the brain .

Mode of Action

It can be inferred from similar compounds that it may act as an agonist at its target receptor, leading to changes in cellular signaling . The specific interactions with its target and the resulting changes would need further investigation.

Biochemical Pathways

Modulation of taar1 can influence several neurotransmitter systems, including dopamine, serotonin, and norepinephrine . This can have downstream effects on various neurological processes.

Result of Action

Based on the potential target, it could influence neurotransmission and potentially have effects on behavior and cognition .

Safety and Hazards

Propriétés

IUPAC Name |

4-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-2-4-17(5-3-1)18-6-8-19(9-7-18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUWOEFFKUYTCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219971-96-6 |

Source

|

| Record name | Piperidine, 4-[2-([1,1′-biphenyl]-4-yloxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)

![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)

![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)